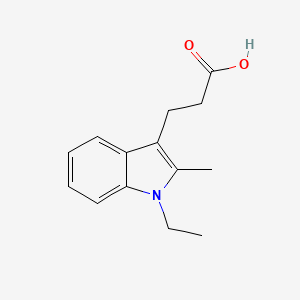
3-(1-Ethyl-2-methyl-1H-indol-3-YL)-propionic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- A series of novel compounds, including 3-[5-(1H-indol-3-yl-methyl)-2-oxo-[1,3,4]oxadiazol-3-yl]propionitrile, were synthesized from (1H-indol-3-yl)-acetic acid. These compounds showed notable antimicrobial activity against Gram-positive and Gram-negative bacteria and demonstrated anti-inflammatory activity (Gadegoni & Manda, 2013).
Structural Analysis and Formation
- The compound (2S*)-2-amino-3-(1H-indol-3-yl)propionic acid, in its zwitterionic form, was analyzed. Its crystal structure revealed strong intermolecular hydrogen bonds forming layers and a three-dimensional network. This study provides insights into the structural formation and interactions of similar compounds (Di, 2010).
Hydroarylation and Biological Relevance
- An iron-catalyzed hydroarylation process was used to synthesize 3,3-bis(indol-3-yl)propanoic acids, demonstrating high regioselectivity and utility for creating compounds important in biological and pharmaceutical fields (Kutubi & Kitamura, 2011).
Urease Inhibition and Therapeutic Potential
- Novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides were synthesized and screened for their in vitro inhibitory potential against urease enzyme, showing potent inhibitory effects. These results indicate their potential as therapeutic agents (Nazir et al., 2018).
Auxin Activity and Molecular Structure
- The auxin activity of 2-alkylindole-3-acetic acids, including 2-methylindole-3-acetic acid and its homologues, was studied. The research showed that these compounds have plant growth-promoting activity, falling between strong and weak auxins. This study enhances understanding of the structure-activity relationship in auxin-like molecules (Antolić et al., 2004).
Acidity and Metal Complex Formation
- 3-(adenine-9-yl)propionic acid and 3-(thymine-1-yl)propionic acid were synthesized and their dissociation constants determined. This study explored their complexation behavior with various metal ions, providing insight into the basicity of these ligands and their potential for forming metal complexes (Hammud et al., 2015).
Propiedades
IUPAC Name |
3-(1-ethyl-2-methylindol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-3-15-10(2)11(8-9-14(16)17)12-6-4-5-7-13(12)15/h4-7H,3,8-9H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABVYMSYGINCDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=CC=CC=C21)CCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Ethyl-2-methyl-1H-indol-3-YL)-propionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1'-Methyl-1,4'-bipiperidin-3-yl)methyl]amine](/img/structure/B3163181.png)
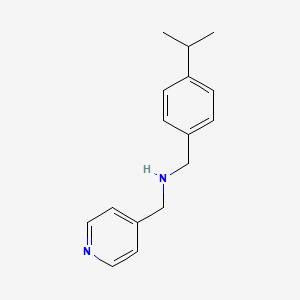
![4-(Difluoromethoxy)benzyl]-(pyridin-4-ylmethyl)amine](/img/structure/B3163190.png)
![1-[4-(Difluoromethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B3163195.png)
![6-Ethoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B3163203.png)
![N-[(1-Methyl-1H-indol-2-YL)methyl]-2-phenylethanamine](/img/structure/B3163205.png)
![[(1-Methyl-1H-indol-2-yl)methyl]-(pyridin-3-ylmethyl)amine](/img/structure/B3163206.png)
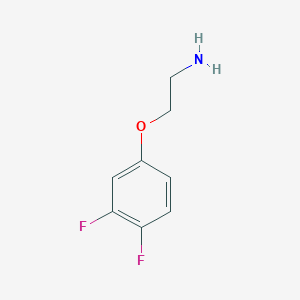
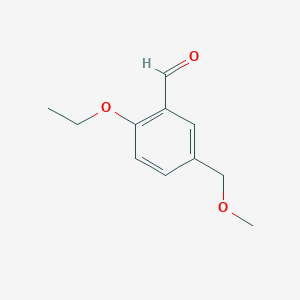
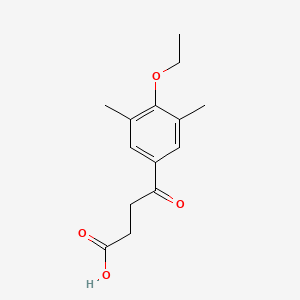
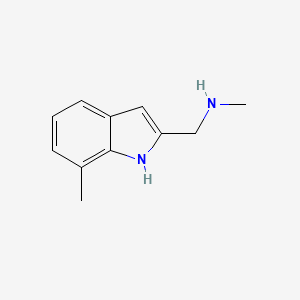
![4-[(5,6,7,8-Tetrahydro-1-naphthalenyloxy)methyl]piperidine](/img/structure/B3163242.png)
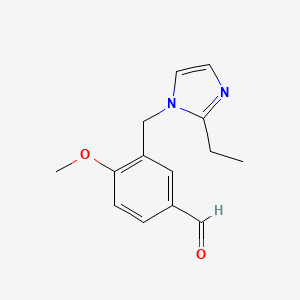
![1-(4-{[(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amino]-methyl}-phenyl)-pyrrolidin-2-one](/img/structure/B3163264.png)